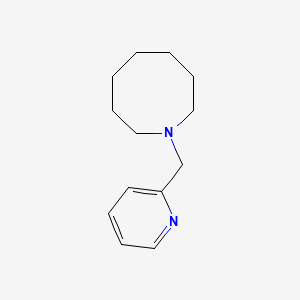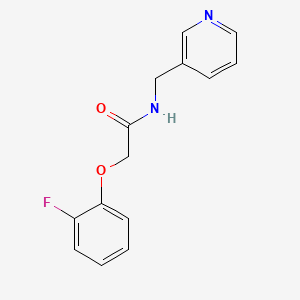![molecular formula C19H22N4O3 B5234515 N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as NPC-06, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-06 is a small molecule that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves its ability to bind to certain proteins, enzymes, and receptors in the body, which leads to various physiological effects. For example, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to bind to tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to bind to acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which could potentially improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to increase levels of acetylcholine, which could potentially improve cognitive function in Alzheimer's disease. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and antioxidant effects, which could potentially be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide also has a relatively simple chemical structure, which makes it easier to synthesize and modify for specific applications. However, one limitation of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide is its potential toxicity, which could limit its use in certain experiments or applications.
未来方向
There are several future directions for research on N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use as a drug delivery system, due to its ability to penetrate cell membranes. Additionally, further research could be done to optimize the synthesis and modification of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide for specific applications.
合成方法
The synthesis of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-nitrobenzaldehyde and piperazine to form 4-(4-nitrophenyl)-1-piperazine. This intermediate is then reacted with benzyl chloride to form 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}benzene, which is further reacted with acetic anhydride to form N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide.
科学研究应用
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease research, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have neuroprotective effects, which could potentially slow down the progression of these diseases.
属性
IUPAC Name |
N-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-15(24)20-17-4-2-16(3-5-17)14-21-10-12-22(13-11-21)18-6-8-19(9-7-18)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUTYANROIDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
